An In-depth Technical Guide to (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
An In-depth Technical Guide to (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Abstract
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a chiral bicyclic diamine that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it a valuable component in asymmetric catalysis, serving as a powerful chiral ligand for various metal-catalyzed transformations. Furthermore, this structural motif is found in a range of biologically active molecules, highlighting its potential as a key building block in drug discovery and development. This guide provides a comprehensive overview of the chemical and physical properties of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane, its synthesis, and its applications, with a particular focus on its role in asymmetric synthesis and as a peptidomimetic scaffold.
Introduction and Nomenclature
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane, a member of the chiral vicinal diamine family, is a heterocyclic compound featuring a fused pyrrolidine and piperazine ring system.[1] The stereochemical designators, (S,S), refer to the specific configuration at the chiral centers, which is crucial for its function in stereoselective synthesis.[2] Chiral vicinal diamines are of tremendous interest to synthetic chemists as they are found in many chiral catalysts and pharmaceuticals. The isobutyl substituent at the 3-position provides steric bulk that can influence the enantioselectivity of catalytic reactions.
Structural Representation
The structure of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is characterized by its rigid bicyclic framework, which limits conformational flexibility and presents a well-defined chiral environment.
Caption: Molecular structure of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane.
Physicochemical Properties
A summary of the key physicochemical properties of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is provided in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C11H22N2 | [3] |
| Molecular Weight | 182.31 g/mol | [3] |
| Appearance | Colorless to Yellow Oil/Liquid | |
| Boiling Point | ~180 °C (Predicted) | |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [4][5] |
| pKa | Not experimentally determined, but expected to have two basic pKa values. | |
| CAS Number | Not directly available for this specific compound, but related structures are registered. |
Synthesis and Stereocontrol
The synthesis of enantiomerically pure diamines like (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a significant challenge in organic chemistry.[1] The stereochemistry of the final product is critical for its application in asymmetric catalysis and drug development.
General Synthetic Strategies
Several synthetic routes to chiral diazabicyclo[4.3.0]nonane cores have been developed. These often involve the use of chiral starting materials or the application of stereoselective reactions. A common approach involves the cyclization of a linear precursor containing the necessary stereocenters. For instance, a peptidomimetic approach has been used to synthesize related 1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid derivatives, starting from amino acid precursors.[6] Another strategy involves the reductive coupling of imines, which can be a highly diastereoselective and enantioselective method for forming chiral vicinal diamines.[1][7]
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a chiral diazabicyclo[4.3.0]nonane derivative, highlighting the key transformations.
Caption: Generalized synthetic workflow for chiral diazabicyclo[4.3.0]nonanes.
Applications in Asymmetric Catalysis
Chiral diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a variety of transition metals, most notably ruthenium and iridium.[2] The efficacy of these ligands stems from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a catalytic reaction.[2]
Role as a Chiral Ligand
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The rigid bicyclic structure and the stereogenic centers create a chiral pocket around the metal, enabling enantioselective transformations. The isobutyl group plays a crucial role in sterically shielding one face of the catalytic complex, thereby favoring the approach of the substrate from a specific direction.
Catalytic Cycle in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are important intermediates in the pharmaceutical industry.[2][7] Chiral diamine-metal complexes are highly effective catalysts for this transformation. The following diagram illustrates a simplified catalytic cycle for the ATH of a ketone using a chiral diamine-metal complex.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Significance in Drug Development
Chiral vicinal diamines are not only valuable as ligands but are also important structural motifs in many biologically active compounds and pharmaceuticals.[1] The 1,4-diazabicyclo[4.3.0]nonane scaffold, in particular, has been explored for its potential in developing novel therapeutics.
Peptidomimetic Scaffolds
The rigid structure of the diazabicyclo[4.3.0]nonane core can mimic the turns and loops of peptides, making it an attractive scaffold for the design of peptidomimetics.[6] These compounds can interact with biological targets that typically bind peptides, but with improved pharmacokinetic properties such as increased stability and oral bioavailability. For instance, derivatives of 1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid have been designed as endothelin antagonists.[6]
Building Block for Bioactive Molecules
The (S,S)-3-isobutyl-1,4-diazabicyclo[4.3.0]nonane moiety can be incorporated into larger molecules to impart specific stereochemistry and conformational rigidity. This is particularly important in drug design, where the three-dimensional shape of a molecule is critical for its interaction with a biological target. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones has led to the development of piperazine derivatives with potent nootropic activity.[8][9]
Experimental Protocols
The following is a representative, generalized protocol for the use of a chiral diamine ligand in a metal-catalyzed asymmetric reaction. Note: This is a general guideline and must be optimized for specific substrates and catalysts.
In Situ Preparation of a Chiral Diamine-Metal Catalyst
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., [RuCl2(p-cymene)]2) in a suitable anhydrous solvent (e.g., dichloromethane or isopropanol).
-
Add a solution of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (typically 1.0-1.2 equivalents per metal center) in the same solvent to the flask.
-
Stir the mixture at room temperature for the specified time (e.g., 30-60 minutes) to allow for complex formation. The color of the solution may change, indicating the formation of the catalyst complex.
-
The resulting catalyst solution can be used directly in the subsequent asymmetric reaction.
General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
-
To the freshly prepared catalyst solution, add the ketone substrate.
-
Add a hydrogen source, such as a mixture of formic acid and triethylamine or isopropanol.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Conclusion
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a valuable and versatile chiral building block with significant applications in both asymmetric catalysis and drug discovery. Its well-defined stereochemistry and rigid conformational structure make it an excellent ligand for inducing high levels of enantioselectivity in a variety of chemical transformations. Furthermore, its presence in biologically active molecules underscores its importance as a privileged scaffold in medicinal chemistry. Future research in this area will likely focus on the development of novel synthetic routes to this and related chiral diamines, as well as their application in new and challenging asymmetric catalytic reactions and the design of next-generation therapeutics.
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